molecular formula C11H9N3O B1388900 2-(2-Aminopyrimidin-5-yl)benzaldehyde CAS No. 914349-52-3

2-(2-Aminopyrimidin-5-yl)benzaldehyde

Cat. No. B1388900
M. Wt: 199.21 g/mol
InChI Key: YWJYEVPDHFSBMD-UHFFFAOYSA-N
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Description

“2-(2-Aminopyrimidin-5-yl)benzaldehyde” is a chemical compound with the molecular formula C11H9N3O . It has a molecular weight of 199.21 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is Nc1ncc(cn1)-c2ccccc2C=O . The InChI code is 1S/C11H9N3O/c12-11-13-5-9(6-14-11)10-4-2-1-3-8(10)7-15/h1-7H,(H2,12,13,14) . These codes provide a way to represent the molecule’s structure in a textual format.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(2-Aminopyrimidin-5-yl)benzaldehyde plays a crucial role in the synthesis of various heterocyclic compounds. It has been used in the creation of mitodepressive heterocyclic aminoalkane sulfonic acids, indicating its utility in developing compounds with potential biological activities. For example, the interaction of 2-aminopyrimidine with benzaldehyde yielded N.N'-benzilidene-bis-2-aminopyrimidine, a key intermediate in the synthesis of these compounds, highlighting its utility in complex chemical syntheses (Butula, 1978).

Chemical Reactions and Properties

The compound is also involved in various chemical reactions producing novel derivatives. For instance, 2-aminopyrimidine and benzaldehydes mixture reacted with phenols to produce novel phenol derivatives, used in synthesizing natural products (Shushizadeh & Azizyan, 2014). Another study explored the electrical properties of Schiff bases of 2-aminopyrimidine with benzaldehyde derivatives, providing insights into the semiconducting character of these compounds (Mounir et al., 1987).

Applications in Supramolecular Chemistry

In the field of supramolecular chemistry, 2-(2-Aminopyrimidin-5-yl)benzaldehyde derivatives have been used to construct porphyrin arrays for efficient light-harvesting. The ligand's ability to form supramolecular aggregates with broad absorption bands is particularly noteworthy (Balaban et al., 2003).

Biological Activity

Some derivatives of 2-(2-Aminopyrimidin-5-yl)benzaldehyde have exhibited biological activities. For instance, novel pyrimidin-2-yl-benzylidene imines synthesized through catalytic reactions with aromatic aldehydes demonstrated antibacterial activity against various bacterial strains (Hoti et al., 2010). Additionally, 4-aminopyrimidine-5-carboxaldehyde oximes, derived from similar chemical processes, showed antiproliferative activity as VEGFR-2 inhibitors, indicating their potential in cancer therapeutics (Huang et al., 2006).

properties

IUPAC Name

2-(2-aminopyrimidin-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-11-13-5-9(6-14-11)10-4-2-1-3-8(10)7-15/h1-7H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJYEVPDHFSBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661700
Record name 2-(2-Aminopyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminopyrimidin-5-yl)benzaldehyde

CAS RN

914349-52-3
Record name 2-(2-Amino-5-pyrimidinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminopyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ÁM Alsina-Sánchez, S Montalvo-Vázquez… - ACS …, 2023 - ACS Publications
Breast cancer is currently the most commonly diagnosed cancer, with 287,850 new cases estimated for 2022 as reported by the American Cancer Society. Therefore, finding an effective …
Number of citations: 6 pubs.acs.org

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